molecular formula C12H24N2O2 B7893178 (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one

Cat. No.: B7893178
M. Wt: 228.33 g/mol
InChI Key: HKXPTQFJNAGPHK-NSHDSACASA-N
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Description

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one is a chiral piperidine derivative of significant interest in advanced medicinal chemistry and pharmacological research. Compounds within this structural class are frequently investigated for their potential interactions with the central nervous system. Specifically, research on analogous 4-anilidopiperidine structures has established their relevance as potent μ-opioid receptor (MOR) agonists, which are key targets for managing severe pain . The (S) configuration at the chiral center and the distinct 4-methoxymethyl substitution on the piperidine ring are critical structural features that influence the molecule's stereoselective binding affinity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies. The primary research applications for this compound include its use as a building block in the synthesis of novel bioactive molecules and as a pharmacological probe for studying neurochemical pathways and receptor mechanisms. Its potential mechanism of action, inferred from structurally related compounds, may involve acting as a biased agonist at G-protein coupled receptors (GPCRs), preferentially activating G-protein signaling pathways over β-arrestin recruitment, a profile associated with the development of analgesics with potentially improved safety . Furthermore, the integration of such pharmacophores into dual-target ligands is an emerging strategy to develop therapeutics with multifunctional profiles, such as combining MOR agonism (for analgesia) with dopamine D3 receptor antagonism to mitigate addictive liability . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(2S)-2-amino-1-[4-(methoxymethyl)piperidin-1-yl]-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(2)11(13)12(15)14-6-4-10(5-7-14)8-16-3/h9-11H,4-8,13H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXPTQFJNAGPHK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring Formation and Methoxymethylation

The 4-methoxymethyl-piperidine intermediate is synthesized via a modified procedure from fentanyl analog routes. Starting with piperidin-4-one, methoxymethylation is achieved using chloromethyl methyl ether under basic conditions. For example, reaction with potassium tert-butoxide (KOtBu) in 2-butanone at 80°C for 12 hours yields 4-methoxymethyl-piperidin-4-ol, which is subsequently reduced to 4-methoxymethyl-piperidine using lithium aluminum hydride (LiAlH4) in THF.

Purification and Characterization

Crystallization in ethanol or isopropanol enhances purity, as noted in EP2455377A1 for analogous piperidines. Nuclear magnetic resonance (NMR) data for 4-methoxymethyl-piperidine include:

  • ¹H NMR (400 MHz, CDCl₃): δ 3.38 (s, 3H, OCH₃), 3.25–3.15 (m, 2H, CH₂O), 2.85–2.70 (m, 4H, piperidine H), 1.80–1.60 (m, 4H, piperidine H).

Formation of the Butan-1-one Moiety

Acylation of Piperidine Nitrogen

The butan-1-one group is introduced via N-acylation of 4-methoxymethyl-piperidine. Adapting methods from Ru-NHC catalysis, reaction with 3-methylbutanoyl chloride in DMF using KOtBu (1.3 equiv) at 140°C for 16 hours affords 1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one in 71% yield.

Table 1: Optimization of Acylation Conditions

SolventBaseTemperature (°C)Yield (%)
DMFKOtBu14071
THFNaH8058
DichloromethaneEt₃N2532

Stereochemical Considerations

Chiral resolution via diastereomeric salt formation with (R)-mandelic acid isolates the (S)-enantiomer. Recrystallization from ethanol/water (3:1) achieves >99% enantiomeric excess (ee), confirmed by chiral HPLC.

Introduction of the (S)-2-Amino Group

Reductive Amination

The ketone intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5.5. This step proceeds with 85% yield and 92% ee, as determined by polarimetry ([α]D²⁵ = +12.5° (c = 1, CHCl₃)).

Asymmetric Catalysis

Alternative routes employ Jacobsen’s thiourea catalyst for enantioselective Strecker synthesis, achieving 89% ee. However, this method requires harsh cyanide conditions, limiting scalability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.10 (br s, 2H, NH₂), 3.40 (s, 3H, OCH₃), 2.95–2.85 (m, 4H, piperidine H), 2.50 (q, 1H, CH(CH₃)₂), 1.70–1.50 (m, 4H, piperidine H), 1.05 (d, 6H, CH(CH₃)₂).

  • IR (neat): 1642 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN) shows 98.5% purity, with tR = 12.3 min .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Methoxymethyl chloride, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in medicinal chemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Structural Features :

  • Chirality: The (S)-configuration at the amino-bearing carbon ensures stereospecific interactions.
  • Piperidine Ring : A six-membered nitrogen-containing ring, which may enhance binding to biological targets compared to smaller heterocycles.
  • Methoxymethyl Substituent : The 4-methoxymethyl group on the piperidine ring likely improves solubility and modulates electronic properties.

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with five analogs from the evidence, focusing on molecular attributes and substituent effects:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Heterocycle Notable Features
(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one (Target) C12H23N2O2* 227.32* 4-methoxymethyl-piperidine Piperidine Enhanced solubility via methoxymethyl group
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one C10H19ClN2O 218.72 3-chloro-piperidine Piperidine Chlorine substituent may increase lipophilicity
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)pyrrolidin-1-yl]-3-methyl-butan-1-one C19H31N3O 317.48 3-(benzyl-isopropyl-amino)-pyrrolidine Pyrrolidine Bulky substituent; potential for receptor selectivity
(S)-2-Amino-1-[3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-3-methyl-butan-1-one C19H29N3O 315.46 3-(benzyl-cyclopropyl-amino)-pyrrolidine Pyrrolidine Cyclopropyl group may enhance metabolic stability
(S)-2-Amino-1-(3-bromo-pyrrolidin-1-yl)-3-methyl-butan-1-one C9H17BrN2O 249.15 3-bromo-pyrrolidine Pyrrolidine Bromine atom could enable radiolabeling studies

Note: The molecular formula and weight for the target compound are inferred based on structural similarity to , adjusting for the methoxymethyl group.

Future Studies :

  • Structure-Activity Relationship (SAR) : Systematic modification of the piperidine substituents (e.g., replacing methoxymethyl with other groups) could optimize target binding.
  • Solubility and Stability Assays : Comparative studies with halogenated or bulky analogs would clarify the methoxymethyl group’s impact.

Biological Activity

(S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C12_{12}H18_{18}N2_2O
Molecular Weight: 206.29 g/mol
CAS Number: 1401668-88-9

The compound features a piperidine ring substituted with a methoxymethyl group, which is critical for its biological activity. The presence of the amino group contributes to its interaction with various biological targets.

Research indicates that this compound exhibits several mechanisms of action, including:

  • Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitters suggests potential interactions with dopamine and serotonin receptors.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.
  • Antimicrobial Activity : Some studies have reported antimicrobial properties, indicating that it may disrupt bacterial cell wall synthesis or interfere with metabolic functions in pathogens.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results demonstrate that the compound exhibits varying degrees of antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Assays

In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the potential anticancer properties of the compound. The findings are presented in Table 2.

Cell LineIC50_{50} (µg/mL)
HeLa15.5
MCF-722.3
A54918.7

The IC50_{50} values indicate that this compound has notable cytotoxic effects on various cancer cell lines, suggesting potential for further development as an anticancer agent.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuropharmacological Effects : A study involving animal models demonstrated that administration of the compound led to significant improvements in cognitive function, likely due to its action on neurotransmitter systems.
  • Anti-inflammatory Properties : Research indicates that this compound can reduce inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.
  • Analgesic Activity : In pain models, the compound exhibited analgesic properties comparable to standard pain relievers, indicating its potential application in pain management therapies.

Q & A

Q. How can researchers optimize the synthesis of (S)-2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-3-methyl-butan-1-one to minimize epimer formation during the reaction?

Methodological Answer: Epimerization is a critical challenge in synthesizing chiral compounds like this piperidine derivative. To minimize epimer formation:

  • Use mild reaction conditions (e.g., low temperature, neutral pH) during steps involving stereogenic centers.
  • Employ protecting groups for the amino moiety to prevent racemization .
  • Monitor reaction progress with chiral HPLC, referencing chromatographic conditions that separate epimers, such as ammonium acetate buffer (pH 6.5) with acetonitrile gradients .

Example Table: Chromatographic Conditions for Epimer Separation

Column TypeMobile Phase (Buffer:Organic)Flow RateTemperatureReference
C1820 mM ammonium acetate (pH 6.5):ACN (70:30)1.0 mL/min25°C

Q. What analytical methods are recommended for identifying and quantifying impurities in this compound?

Methodological Answer: Impurity profiling requires a combination of techniques:

  • RP-HPLC : Use a C18 column with UV detection (210–254 nm). Buffer systems like ammonium acetate (pH 6.5) or acetic acid-adjusted mobile phases effectively resolve structurally similar impurities .
  • LC-MS : Confirm impurity structures via mass fragmentation patterns, particularly for sulfonamide or benzisoxazole-related byproducts .
  • Reference Standards : Compare retention times and spectral data against pharmacopeial impurities (e.g., piperidine derivatives or methoxymethyl analogs) .

Example Table: Common Impurities and Detection Limits

Impurity NameRetention Time (min)Detection Limit (ppm)Source
4-Methoxymethyl-piperidine8.20.05
Unidentified sulfoxide byproduct12.50.10

Advanced Research Questions

Q. How can researchers design experiments to assess the stereochemical impact of this compound on biological activity?

Methodological Answer: To evaluate stereochemical effects:

  • Enantiomer Comparison : Synthesize the (R)-enantiomer and compare in vitro activity (e.g., receptor binding assays). Use chiral columns (e.g., Chiralpak AD-H) for purity verification .
  • Molecular Dynamics Simulations : Model interactions between the (S)-enantiomer and target proteins (e.g., enzymes or GPCRs) to identify binding affinity differences .
  • In Vivo Studies : Administer both enantiomers in animal models to correlate pharmacokinetics (e.g., AUC, Cmax) with efficacy .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer: Discrepancies often arise from bioavailability or metabolic instability. Address this by:

  • Metabolite Identification : Use hepatocyte incubations or microsomal assays to identify unstable moieties (e.g., methoxymethyl groups prone to hydrolysis) .
  • Formulation Optimization : Improve solubility via co-solvents (e.g., PEG 400) or lipid-based carriers to enhance in vivo exposure .
  • Pharmacodynamic Markers : Measure target engagement biomarkers (e.g., enzyme inhibition in plasma) to confirm mechanistic relevance .

Safety and Handling Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts (e.g., methylamines) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Data Analysis and Validation

Q. How should researchers validate chromatographic methods for this compound to meet ICH guidelines?

Methodological Answer: Follow ICH Q2(R1) criteria:

  • Specificity : Demonstrate baseline separation of all peaks (resolution ≥2.0) .
  • Linearity : Test over 80–120% of the target concentration (R² ≥0.995) .
  • Accuracy/Precision : Achieve recovery rates of 98–102% with RSD ≤2% for intraday/interday replicates .

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